molecular formula C8H12N2O B021026 1-(Trimethylacetyl)imidazole CAS No. 4195-19-1

1-(Trimethylacetyl)imidazole

Cat. No. B021026
CAS RN: 4195-19-1
M. Wt: 152.19 g/mol
InChI Key: BJUOCCZDOGJHPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The synthesis of 1-TMAI is reported by Katava et al . It is commonly used as a reagent in organic synthesis, particularly in acylation reactions.


Molecular Structure Analysis

The molecular formula of 1-(Trimethylacetyl)imidazole is C8H12N2O . It has a molecular weight of 152.19 g/mol . The IUPAC name is 1-imidazol-1-yl-2,2-dimethylpropan-1-one . The InChI string is InChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3 .


Chemical Reactions Analysis

1-(Trimethylacetyl)imidazole has been found to act as a Lewis acid, which means that it can bind to electron-rich species such as Lewis bases. This binding can lead to the formation of covalent bonds, which can then be used to form larger molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Trimethylacetyl)imidazole include a molecular weight of 152.19 g/mol . It has a XLogP3 of 1.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted the importance of 1-(Trimethylacetyl)imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Pharmaceutical Applications

Imidazole derivatives, including 1-(Trimethylacetyl)imidazole, have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules .

Agrochemical Applications

Imidazole derivatives are also used in the development of agrochemicals . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Solar Cell Applications

Emerging research into dyes for solar cells and other optical applications has also utilized imidazole derivatives . The unique properties of these compounds make them suitable for use in these areas .

Functional Materials

Imidazole derivatives are being deployed in the development of functional materials . Their versatility and utility in a number of these areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Safety and Hazards

1-(Trimethylacetyl)imidazole is considered hazardous. It is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

properties

IUPAC Name

1-imidazol-1-yl-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUOCCZDOGJHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337888
Record name 1-(Trimethylacetyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylacetyl)imidazole

CAS RN

4195-19-1
Record name 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004195191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Trimethylacetyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trimethylacetyl)imidazole
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Record name 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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